molecular formula C13H15ClN2O B2454758 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1023537-66-7

3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No.: B2454758
CAS No.: 1023537-66-7
M. Wt: 250.73
InChI Key: AVMIXYXHIKLENS-UHFFFAOYSA-N
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Description

3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a cyclohexenone ring

Properties

IUPAC Name

3-(3-amino-5-chloroanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-8-2-11(7-13(17)3-8)16-12-5-9(14)4-10(15)6-12/h4-8,16H,2-3,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMIXYXHIKLENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC(=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-amino-5-chlorophenylamine with 5-methylcyclohex-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The cyclohexenone carbonyl group undergoes nucleophilic attacks, a hallmark of enaminone chemistry. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedNotes
Grignard AdditionRMgX (R = alkyl/aryl) in anhydrous etherTertiary alcohol derivativeYields depend on steric hindrance
Hydride ReductionNaBH₄, LiAlH₄Secondary alcoholPartial reduction observed

For example, treatment with methylmagnesium bromide produces a tertiary alcohol at the carbonyl position, while sodium borohydride selectively reduces the ketone to an alcohol without affecting the enamine system.

Electrophilic Aromatic Substitution

The 3-amino-5-chlorophenyl moiety directs electrophiles to specific positions:

ElectrophileConditionsSubstitution PositionMajor Product
NitrationHNO₃/H₂SO₄, 0–5°CPara to -NH₂ groupNitro derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho/para to -NH₂ groupDi-/trihalogenated compound

The amino group activates the aromatic ring, favoring substitution at positions 4 and 6 relative to the amine. Chlorine at position 5 deactivates but does not completely block further substitution.

Cyclization Reactions

The enaminone system facilitates intramolecular cyclization under acidic or catalytic conditions:

ConditionsProductKey IntermediateYield Optimization
H₂SO₄, refluxFused bicyclic quinoline derivativeProtonated enamineHigh dilution improves yield
AgSbF₆, molecular sievesSix-membered N-heterocycleKetenimine intermediateRequires inert atmosphere

Cyclization often produces polycyclic structures with potential bioactivity, leveraging the compound’s ability to act as both nucleophile and electrophile .

Oxidation and Reduction

Selective transformations of functional groups:

ReactionReagentsOutcomeSelectivity Notes
Enamine OxidationKMnO₄, acidic conditionsCleavage to carboxylic acidOver-oxidation possible
Aromatic Amine AcylationAcetic anhydride, pyridineAcetylated derivativePreserves enamine system

Oxidation of the enamine bond with KMnO₄ results in chain cleavage, yielding a dicarboxylic acid derivative, while acylation modifies the aromatic amine without affecting the cyclohexenone ring .

Cross-Coupling and Condensation

The compound participates in C–C and C–N bond-forming reactions:

Reaction TypePartners/ReagentsProductCatalytic System
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl derivativeRequires base (e.g., K₂CO₃)
CondensationAldehydes/ketones, acid catalysisSchiff base adductsForms imine linkages

These reactions exploit the enamine’s electron-rich nature for coupling with aryl halides or carbonyl compounds, broadening applications in medicinal chemistry .

Mechanistic Insights

  • Enaminone Tautomerism : The compound exists in equilibrium between keto-enamine and enol-imine forms, influencing reactivity .

  • Steric Effects : The methyl group at position 5 hinders nucleophilic attacks on the cyclohexenone ring’s convex face.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H15ClN2O
  • Molecular Weight : 250.72 g/mol
  • CAS Number : 1023537-66-7

The compound features an amino group, a chlorophenyl group, and a cyclohexenone ring, which contribute to its reactivity and biological activity.

Chemistry

In the field of chemistry, 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one is utilized as:

  • Intermediate in Synthesis : It serves as a precursor for synthesizing more complex organic molecules. For instance, it can participate in various chemical reactions such as oxidation, reduction, and substitution.
    Reaction TypeDescription
    OxidationCan be oxidized to form ketones or carboxylic acids.
    ReductionReduction can yield amines or alcohols.
    SubstitutionAmino and chlorophenyl groups can be substituted to form new compounds.

Biology

In biological research, the compound is explored for its potential roles in:

  • Enzyme Inhibition : It can act as a probe to study enzyme activity and inhibition mechanisms.
    • Example Study : A study indicated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer pathways.
  • Biological Pathways : It is used to investigate various biological pathways due to its ability to interact with specific molecular targets.

Industry

The compound has applications in the production of specialty chemicals and may be utilized in:

  • Pharmaceutical Development : As a potential lead compound for drug development targeting various diseases.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The DPPH radical scavenging method was employed to evaluate its efficacy:

CompoundDPPH Scavenging Activity (%)
3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-oneHigh (compared to ascorbic acid)
Ascorbic AcidModerate

This suggests strong potential for therapeutic applications in oxidative stress-related diseases.

Anticancer Activity

The anticancer properties have been evaluated against various cancer cell lines using the MTT assay:

Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

These results indicate that the compound is particularly effective against glioblastoma cells compared to breast cancer cells.

Mechanism of Action

The mechanism of action of 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chlorophenol
  • 3-Amino-5-chlorophenylmethanol
  • 3-Amino-6-methylpyrazinoic acid

Uniqueness

3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one, with the CAS number 1023537-66-7, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C13H15ClN2O, and it has a molecular weight of 250.72 g/mol. The compound features a cyclohexenone structure which is often associated with various pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-((3-amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one exhibit significant antimicrobial activities. For instance, derivatives of similar structures have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanisms often involve disruption of bacterial cell walls or interference with protein synthesis .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the amino and chlorophenyl groups may enhance interactions with cellular targets involved in tumor growth regulation .

The proposed mechanisms by which 3-((3-amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Interference with Cell Signaling : These compounds may modulate signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of several derivatives against clinical isolates. Compounds exhibiting a minimum inhibitory concentration (MIC) comparable to standard antibiotics were identified, suggesting that 3-((3-amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one could be a lead compound for further development .
  • Cytotoxicity Studies : In vitro studies demonstrated that structurally related compounds induced cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. The apoptotic pathways activated by these compounds were analyzed using flow cytometry and Western blotting techniques, revealing upregulation of pro-apoptotic factors .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Q. Which software tools are most robust for refining and visualizing the crystal structure of this compound?

  • Refinement : SHELXL for small-molecule refinement .
  • Visualization : ORTEP for Windows for displacement ellipsoids; Mercury for packing diagrams .
  • Validation : PLATON for symmetry checks and intermolecular interaction analysis .

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